physicochemical properties of 9H-fluorene-4-carbonitrile
physicochemical properties of 9H-fluorene-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-4-carbonitrile
Introduction
9H-Fluorene-4-carbonitrile, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the electron-withdrawing nitrile group, imparts a unique set of physicochemical properties that make it a valuable building block in the synthesis of novel organic materials and potential therapeutic agents.[1][2] This guide provides a comprehensive overview of the core , offering both established data and field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Molecular Identity and Structural Features
The foundational step in characterizing any chemical entity is to establish its molecular identity. 9H-Fluorene-4-carbonitrile is unambiguously identified by its CAS Registry Number, molecular formula, and molecular weight.
| Property | Value | Source(s) |
| CAS Number | 1529-40-4 | [1][3][4] |
| Molecular Formula | C₁₄H₉N | [3][4] |
| Molecular Weight | 191.23 g/mol | [3][4] |
| Synonyms | 4-Cyanofluorene | [5] |
The structure of 9H-fluorene-4-carbonitrile is characterized by a tricyclic fluorene system with a nitrile (-C≡N) group substituted at the 4-position of one of the benzene rings. The methylene bridge at the 9-position is a key feature, as the protons at this position are acidic. The presence of the electron-withdrawing nitrile group is expected to influence the electron density distribution across the aromatic system and significantly impact the acidity of the C9 protons compared to the parent fluorene molecule.
Caption: 2D structure of 9H-fluorene-4-carbonitrile.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is paramount for its application in drug development and materials science, as these properties govern its behavior in various environments.
Physical State and Thermal Properties
9H-Fluorene-4-carbonitrile exists as a pale yellow solid at room temperature.[5] Its melting point is a key indicator of purity, with a narrow range suggesting a high degree of purity.
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 151-152 °C | [1] |
| Boiling Point | 390.3 °C (at 760 mmHg) | [1] |
| Density | 1.2 g/cm³ | [1] |
The determination of the melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance. This protocol is based on the widely accepted capillary tube method, as detailed in standards such as ASTM E324 and USP <741>.[6][7][8]
Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Self-Validating System: The protocol's reliability is ensured by calibrating the apparatus with certified reference standards that have sharp, well-defined melting points. This calibration should be performed regularly to account for any instrumental drift.
Methodology:
-
Sample Preparation: Ensure the 9H-fluorene-4-carbonitrile sample is completely dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a compact column of 2-4 mm in height.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Initial Determination (Rapid Heating): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new capillary with the sample and heat at a slow rate of 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is reported as T_initial - T_final.
-
Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.
Solubility Profile
Causality Behind Experimental Choices: The shake-flask method is a robust technique for determining the thermodynamic solubility of a compound. Allowing the system to reach equilibrium over an extended period (24-48 hours) is essential to ensure that the solvent is truly saturated with the solute. The use of a suitable analytical method like HPLC allows for accurate quantification of the dissolved compound.
Self-Validating System: The attainment of a plateau in the concentration of the solute over successive time points serves as an internal validation that equilibrium has been reached.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 9H-fluorene-4-carbonitrile to a known volume of the desired solvent (e.g., ethanol, DMSO, acetone) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 9H-fluorene-4-carbonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for solubility determination by the shake-flask method.
Acidity (pKa)
Causality Behind Experimental Choices: Potentiometric titration is a classic and reliable method for pKa determination.[13] It relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (a strong base in this case). The pKa corresponds to the pH at which half of the compound has been deprotonated. The use of a co-solvent system is necessary due to the poor water solubility of the compound.
Self-Validating System: The accuracy of the measurement is dependent on the precise calibration of the pH meter using standard buffers in the same co-solvent system.
Methodology:
-
Solvent System Preparation: Prepare a suitable co-solvent system (e.g., 80:20 methanol:water) to ensure the solubility of both the neutral and deprotonated forms of the compound.
-
Sample Preparation: Dissolve a precisely weighed amount of 9H-fluorene-4-carbonitrile in the co-solvent system to a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add small, precise aliquots of a standardized strong base (e.g., NaOH in the same co-solvent system) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 9H-fluorene-4-carbonitrile provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR (300 MHz, CDCl₃):
-
δ 8.03 (s, 1H)
-
δ 7.81 (d, J = 7.6 Hz, 1H)
-
δ 7.64 – 7.57 (m, 3H)
-
δ 7.46 – 7.36 (m, 2H)
-
δ 3.98 (s, 2H)[5]
¹³C NMR (75 MHz, CDCl₃):
-
δ 148.12 (C)
-
δ 142.99 (C)
-
δ 142.76 (C)
-
δ 139.69 (C)
-
δ 130.31 (CH)
-
δ 128.14 (CH)
-
δ 127.30 (CH)
-
δ 125.78 (CH)
-
δ 125.23 (CH)
-
δ 123.42 (CH)
-
δ 120.43 (CH)
-
δ 119.42 (C)
-
δ 110.77 (C)
-
δ 37.32 (CH₂)[5]
Interpretation:
-
The singlet at 3.98 ppm in the ¹H NMR spectrum corresponds to the two equivalent protons of the CH₂ group at the 9-position.
-
The signals in the aromatic region (7.36-8.03 ppm) correspond to the seven protons on the fluorene ring system.
-
In the ¹³C NMR spectrum, the signal at 37.32 ppm is characteristic of the C9 carbon.
-
The signal at 119.42 ppm is assigned to the nitrile carbon, and the signal at 110.77 ppm corresponds to the carbon to which the nitrile group is attached. The remaining signals in the aromatic region are assigned to the other carbon atoms of the fluorene core.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 9H-fluorene-4-carbonitrile, the following characteristic absorption bands are expected:
-
~2220-2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N stretching vibration of the nitrile group.
-
~3000-3100 cm⁻¹: A series of weak to medium absorptions due to the C-H stretching of the aromatic rings.
-
~2850-2950 cm⁻¹: Weak absorptions from the C-H stretching of the CH₂ group at the 9-position.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: Absorptions due to C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 9H-fluorene-4-carbonitrile, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound.[4] Fragmentation patterns can provide further structural information.
Applications in Research and Drug Development
The unique structural and electronic properties of fluorene derivatives make them highly valuable in several areas of research and development.
-
Materials Science: The rigid and planar structure of the fluorene core, combined with its high photoluminescence quantum yield, makes fluorene derivatives, including 9H-fluorene-4-carbonitrile, excellent candidates for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][14] The nitrile group can be used to tune the electronic properties of these materials.
-
Drug Discovery: The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a number of biologically active compounds.[15] 9H-Fluorene-4-carbonitrile can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[1]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is of utmost importance. For 9H-fluorene-4-carbonitrile, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place away from light.
Conclusion
9H-Fluorene-4-carbonitrile is a fascinating molecule with a rich set of physicochemical properties that make it a valuable tool for chemists in both academia and industry. This guide has provided a detailed overview of its known properties and has offered robust, field-tested protocols for the determination of those that are not yet fully characterized in the literature. A thorough understanding of these properties is the cornerstone of its successful application in the development of the next generation of advanced materials and pharmaceuticals.
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(Image generated for illustrative purposes)
